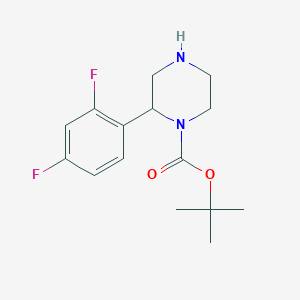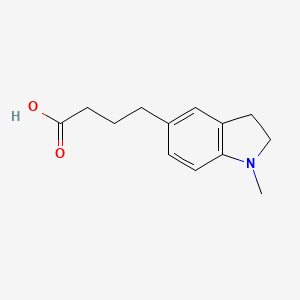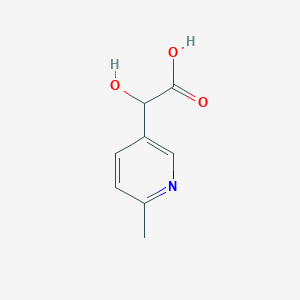
1-(2-Methylpentyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpentyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol This compound features a cyclopropane ring substituted with a carboxylic acid group and a 2-methylpentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include:
Reagents: Diazo compounds (e.g., diazomethane), alkenes, transition metal catalysts (e.g., rhodium or copper complexes).
Conditions: The reaction is usually carried out at low temperatures (0-25°C) to control the reactivity of the diazo compounds and ensure the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Carboxylates or oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylpentyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The cyclopropane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
1-(2-Methylpentyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane carboxylic acids, such as:
Cyclopropane-1-carboxylic acid: Lacks the 2-methylpentyl substitution, making it less hydrophobic.
1-(2-Ethylhexyl)cyclopropane-1-carboxylic acid: Has a longer alkyl chain, increasing its hydrophobicity and potential interactions with biomolecules.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-(2-methylpentyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-4-8(2)7-10(5-6-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
Clave InChI |
LCYFWPZNBAIDOD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC1(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


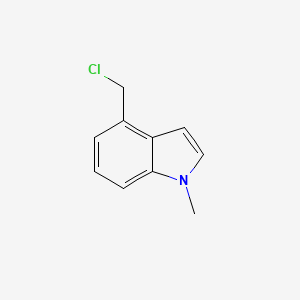
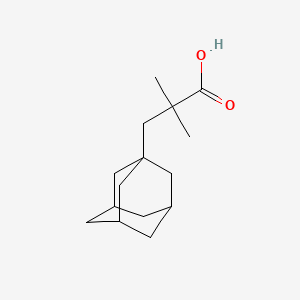




![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
